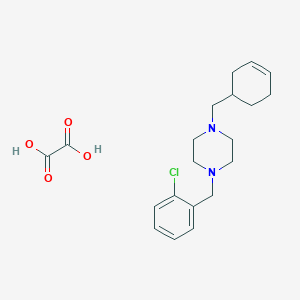![molecular formula C21H17N3O3 B5131825 N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine, commonly known as NAEQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of quinoline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of NAEQ is not fully understood. However, studies suggest that NAEQ induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme responsible for DNA replication and repair. NAEQ also inhibits the activity of tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NAEQ has been shown to have various biochemical and physiological effects. Studies have reported that NAEQ induces oxidative stress in cancer cells, leading to DNA damage and cell death. NAEQ also inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In addition, NAEQ has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NAEQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. NAEQ is also soluble in organic solvents, making it easy to handle in the lab. However, NAEQ has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For NAEQ research include investigating its synergistic effects with other chemotherapeutic agents and its potential as a radioprotective and therapeutic agent for other diseases.
Synthesemethoden
NAEQ can be synthesized using different methods. One of the commonly used methods is the condensation reaction of 8-hydroxyquinoline and 1-naphthol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then nitro-reduced to obtain NAEQ. Another method involves the reaction of 8-hydroxyquinoline with 1-naphthylamine and ethyl chloroacetate in the presence of sodium ethoxide, followed by nitro-reduction.
Wissenschaftliche Forschungsanwendungen
NAEQ has been studied for its potential therapeutic applications in various fields of research. One of the significant applications of NAEQ is in cancer research. Studies have shown that NAEQ has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. NAEQ has also been investigated for its antimicrobial properties, with promising results against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-5-nitroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-24(26)19-11-10-18(21-17(19)8-4-12-23-21)22-13-14-27-20-9-3-6-15-5-1-2-7-16(15)20/h1-12,22H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVWTJYYTOTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)

![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)